molecular formula C11H17N B105509 N-Butylbenzylamine CAS No. 2403-22-7

N-Butylbenzylamine

Cat. No. B105509
CAS RN: 2403-22-7
M. Wt: 163.26 g/mol
InChI Key: HIPXPABRMMYVQD-UHFFFAOYSA-N
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Description

N-Butylbenzylamine is a chemical compound that is related to various research areas, including asymmetric synthesis, organometallic chemistry, and supramolecular structures. While the provided papers do not directly discuss N-Butylbenzylamine, they do provide insights into related compounds and methodologies that could be relevant for the study of N-Butylbenzylamine.

Synthesis Analysis

The synthesis of related amines and their derivatives is a topic of interest in several papers. For instance, N-tert-butanesulfinyl imines are described as versatile intermediates for the asymmetric synthesis of amines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound that inactivates mitochondrial monoamine oxidase, is mentioned, although the specific synthetic route is not detailed . These methodologies could potentially be adapted for the synthesis of N-Butylbenzylamine.

Molecular Structure Analysis

The molecular structure of compounds related to N-Butylbenzylamine is discussed in several papers. For example, the supramolecular structure of N,N-Bis(2-hydroxybenzyl)alkylamine derivatives is described, highlighting their ability to form cage-like assemblies and host-guest interactions . Additionally, the molecular and crystal structures of N-(4-n-butyloxybenzylidene)-4'-ethylaniline and its homologue are solved, providing insights into the conformational aspects of such compounds . These studies could inform the molecular structure analysis of N-Butylbenzylamine.

Chemical Reactions Analysis

The reactivity of benzylamine derivatives is explored in several papers. For instance, the racemization and deracemization of N-BOC-N-methylbenzylamine during sparteine-mediated α-lithiation is discussed, which is relevant to understanding the stereochemical outcomes of reactions involving similar amines . The reactivity of N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine with primary alkyl halides is also investigated, leading to the synthesis of N-monoalkylated hydroxylamines . These reactions could be analogous to those that N-Butylbenzylamine might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of N-Butylbenzylamine, they do provide information on related compounds. For example, the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine involve analytical and spectral methods, as well as single-crystal X-ray diffraction, to elucidate the properties of the compound . Such analytical techniques could be applied to determine the physical and chemical properties of N-Butylbenzylamine.

Scientific Research Applications

  • Oxidation Mechanisms and Kinetics : N-Butylbenzylamine and related compounds like t-Butylbenzylamine (t-BA) are used in the synthesis of pharmaceuticals, such as salbutamol. A study by (Angadi & Tuwar, 2012) explored the kinetics and mechanism of oxidation of t-BA by diperiodatoargentate(III) in aqueous alkali, providing insights into the reactivity of such compounds.

  • Metabolic Profiling : Compounds like N-Benzylphenethylamines (NBOMes), which include derivatives of N-Butylbenzylamine, are used in neurobiological research. A study by (Šuláková et al., 2021) investigated the metabolic profile of a specific NBOMe in rats and human liver microsomes, contributing to our understanding of the metabolism of these novel substances.

  • Reagents in Peptide Phosphorylation : Compounds like dibenzyl N, N-diethylphosphoramidite, closely related to N-Butylbenzylamine, are used as reagents in peptide synthesis. Research by (Perich & Johns, 1988) demonstrates their use in the efficient phosphorylation of protected serine derivatives, an important process in the synthesis of peptides.

  • Synthesis of Antifungal Drug Analogues : N-Butylbenzylamine derivatives have been studied for their potential in synthesizing analogues of antifungal drugs like Butenafine. (Zhao Bao-xiang, 2004) discusses the design and synthesis of these analogues, highlighting the role of benzylamine derivatives in drug development.

  • Chiral Synthesis and Stereoselectivity : The stereochemical aspects of compounds derived from N-Butylbenzylamine are explored in the synthesis of chiral β-amino acid derivatives. (Szakonyi, Sillanpää & Fülöp, 2014) describe the stereoselective synthesis using dibenzylamine, emphasizing its utility in creating complex molecular architectures.

  • Fuel Stabilization : Derivatives of N-Butylbenzylamine, such as hydroxy-3,5-di-tert-butylbenzylamine, are used in stabilizing diesel fuels. (Koshelev et al., 1996) discuss the use of these compounds in combination with metal deactivators to enhance fuel stability, indicating their importance in the field of fuel technology.

  • Antimicrobial Properties in Industrial Applications : Benzylamines, including n-butylbenzylamine, have been evaluated for their antimicrobial properties in metalworking fluids. Research by (Gannon et al., 1980) highlights their effectiveness against bacterial and fungal contaminations, demonstrating their potential in industrial applications.

  • Environmental and Health Studies : N-Butylbenzylamine derivatives like butylbenzyl phthalate (BBzP) have been studied for their environmental and health impacts. (Zota, Calafat & Woodruff, 2014) explored the trends in human exposure to such compounds, providing crucial information on their environmental presence and potential health implications.

properties

IUPAC Name

N-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXPABRMMYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062384
Record name Benzenemethanamine, N-butyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylbenzylamine

CAS RN

2403-22-7
Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name N-Butylbenzylamine
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Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name Benzenemethanamine, N-butyl-
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Record name N-butylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
… N-Butylbenzylamine (5) proved to be the most active compound in a series of ring … the most active unsubstituted compound, N-butylbenzylamine, enhanced its antimycobacterial activity (…
Number of citations: 72 pubs.acs.org
JE Gannon, EO Bennett, IU Onyekwelu, IN Izzat - TRIBOLOGY international, 1980 - Elsevier
… Significant activity was also noted with dl-~,-methylbenzylamine, n-methylm-chlorobenzylamine, 3,4-dimethoxybenzylamine, n-ethylbenzylamine and n-butylbenzylamine. The addition …
Number of citations: 7 www.sciencedirect.com
W Cheng - 2002 - scholarspace.manoa.hawaii.edu
… The dehydrogenation reaction has been successfully carried out in large scale (separable) with N-butylbenzylamine with acceptable separation yield. The dehydrogenation of2,2,2',2'-…
Number of citations: 1 scholarspace.manoa.hawaii.edu
Y Ma, C Qian - Tetrahedron Letters, 2000 - Elsevier
… of imines, except for n-butylbenzylamine and benzylideneaniline, proceeded smoothly to … In contrast, n-butylbenzylamine and benzylideneaniline did not react with alkynyl selenides …
Number of citations: 46 www.sciencedirect.com
F Nikbakht, A Heydari - Comptes Rendus Chimie, 2015 - Elsevier
… In the case of N-n-butylbenzylamine, N-iso-propylbenzylamine and N-cyclohexylbenzylamine(5a–7a), the major product deriving from the oxidation of the more favorable benzylic …
Number of citations: 7 www.sciencedirect.com
TM Ross, K Battista, GC Bignan, DE Brenneman… - Bioorganic & Medicinal …, 2015 - Elsevier
Small molecule (1) has been identified as a selective partial agonist of Opioid Receptor Like-1 (ORL-1) with potential utility for the treatment of anxiety and other disorders. Nociceptin (…
Number of citations: 16 www.sciencedirect.com
DE Nichols, KP Jadhav, RA Oberlender… - Journal of medicinal …, 1984 - ACS Publications
… N-Butylbenzylamine (5) proved to be the most active compound in a series of ring … the most active unsubstituted compound, N-butylbenzylamine, enhanced its antimycobacterial activity (…
Number of citations: 15 pubs.acs.org
M Taniguchi, Y Yamamoto, K Nishi - Journal of mass spectrometry, 2010 - homepixel.ru
… A quantitative analysis was performed with N-butylbenzylamine (15 µg/ml) as the internal … Fifty microliters of N-butylbenzylamine (150 µg/ml), the internal standard, was added to 0.5 …
Number of citations: 11 homepixel.ru
K Möller, G Wienhöfer, K Schröder… - … A European Journal, 2010 - Wiley Online Library
… Interestingly, N-methylbenzylamine provided only moderate selectivity (Table 1, entry 9); however, the combination of FeCl 3 ⋅6 H 2 O/H 2 Pydic/n-butylbenzylamine (catalyst system A) …
AM Salunkhe, ER Burkhardt - Tetrahedron letters, 1997 - Elsevier
N,N-Diethylaniline·borane (DEANB), a thermally stable, commercially available, amine·borane reagent, reduces a variety of functional groups, such as aldehydes, ketones, carboxylic …
Number of citations: 44 www.sciencedirect.com

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